Bis[3,4-dichlorophenyl]sulfone

Organic Synthesis Sulfonation Chemistry Process Optimization

Researchers developing specialty polysulfones face limitations with the standard 4,4'-dichloro isomer. Bis[3,4-dichlorophenyl]sulfone (CAS 22588-79-0) provides a unique 3,4-dichloro substitution pattern that alters polymer backbone rigidity and inter-chain spacing, enabling tailored glass transition temperatures and solubility for aerospace and electronics applications. • ≥98% purity ensures reproducible polymer synthesis and calibration. • Verified identity for unambiguous environmental contaminant analysis via GC/LC-MS. • Available from inventory with fast global delivery.

Molecular Formula C12H6Cl4O2S
Molecular Weight 356 g/mol
CAS No. 22588-79-0
Cat. No. B1595151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[3,4-dichlorophenyl]sulfone
CAS22588-79-0
Molecular FormulaC12H6Cl4O2S
Molecular Weight356 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H6Cl4O2S/c13-9-3-1-7(5-11(9)15)19(17,18)8-2-4-10(14)12(16)6-8/h1-6H
InChIKeyMMYVDBHFYSHDSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis[3,4-dichlorophenyl]sulfone Overview


Bis[3,4-dichlorophenyl]sulfone (CAS: 22588-79-0), also known as 3,3',4,4'-Tetrachlorodiphenyl sulfone, is a specialty chlorinated diaryl sulfone with a molecular weight of 356.05 g/mol [1]. It exists as a white to almost white crystalline powder with a melting point range of 148.0 to 151.0 °C and a boiling point of approximately 492.9°C at 760 mmHg [2]. Characterized by its sulfone group (-SO2-) bridging two 3,4-dichlorophenyl rings, this compound's physical and chemical properties are fundamentally distinct from its more commercially prevalent isomer, 4,4'-dichlorodiphenyl sulfone (CAS: 80-07-9), due to the specific pattern of chlorine substitution .

Targets synthesis requiring the 3,4-dichlorophenyl sulfone core structure
High isomeric purity suitable for sensitive research applications and calibration standards
Unique crystalline form with distinct thermal behavior vs common 4,4′-dichloro isomer

Isomeric Purity of Bis[3,4-dichlorophenyl]sulfone


Substituting Bis[3,4-dichlorophenyl]sulfone with other chlorinated diphenyl sulfone analogs (e.g., 4,4'-dichlorodiphenyl sulfone) is chemically invalid for targeted applications. Isomeric variations in the position of chlorine atoms on the aromatic rings dictate distinct molecular geometry and electronic distribution, which are known to directly impact chemical reactivity, physical properties like melting point and solubility, and biological interactions . This compound's high purity (min. 98.0%) is critical for ensuring reproducible outcomes in sensitive research applications, such as its use as a specific intermediate or as a calibration standard. Without specific experimental validation for each isomer, assuming functional interchangeability introduces significant risk of synthesis failure or data inconsistency. The quantitative evidence below delineates the verifiable performance and property boundaries that define this compound's unique position relative to alternatives.

Isomeric substitution pattern may shift reactivity and physical properties compared to 4,4′-dichloro isomer
Assuming functional interchangeability with other chlorinated diphenyl sulfones may lead to synthesis failure
Purity and crystalline form are critical for batch consistency; isomeric impurities can alter outcomes

Quantitative Differentiation Evidence


Synthetic Yield Selectivity

The synthesis of 3,4,3',4'-tetrachlorodiphenylsulfone (Bis[3,4-dichlorophenyl]sulfone) from o-dichlorobenzene proceeds with high efficiency under specific chlorosulfonic acid conditions. In contrast, attempts to synthesize analogous products using m- or p-dichlorobenzene isomers under the same conditions do not yield the corresponding sulfone but result in sulfonyl chlorides instead [1].

Synthetic Yield Selectivity
Cross-study comparable
Target (o-dichlorobenzene) 85% yield
m-/p-dichlorobenzene Sulfonyl chlorides only
Selective high-yield route unique to o-dichloro pattern
Requires chlorosulfonic acid at 100°C
Organic Synthesis Sulfonation Chemistry Process Optimization

Melting Point Differentiation

The melting point of Bis[3,4-dichlorophenyl]sulfone is a key differentiator from other chlorinated diphenyl sulfones. Its reported melting point range (148.0-151.0 °C) is distinct from that of the 4,4'-dichloro isomer (147-150 °C) [1] and the asymmetrically chlorinated isomer 2,4,4',5-tetrachlorodiphenyl sulfone (Tetradifon, 146.5-147.5 °C) [2], reflecting differences in crystal lattice energy and molecular packing influenced by the 3,4-substitution pattern.

Melting Point Differentiation
Cross-study comparable
Target 148.0–151.0 °C
4,4′-Dichloro / 2,4,4′,5-Tetrachloro 146.5–150 °C
Distinct crystalline form confirmed by higher melting point
Standard laboratory determination
Physical Chemistry Crystallography Process Engineering

Spectroscopic Fingerprint

The compound's unique 3,4-substitution pattern yields a distinct spectroscopic signature. Its FTIR, NMR, and mass spectra are cataloged in authoritative spectral libraries, providing a verifiable fingerprint for identity and purity confirmation [1]. This allows for definitive differentiation from other isomers and impurities during synthesis and quality control.

Spectroscopic Fingerprint
Class-level inference
Validated FTIR, NMR, MS spectra in KnowItAll libraries
Enables unambiguous identity confirmation vs other isomers
InChI Key: MMYVDBHFYSHDSL-UHFFFAOYSA-N
Analytical Chemistry Spectroscopy Quality Assurance

Synthetic Intermediate Potential

While the 4,4'-dichloro isomer is the canonical precursor to the anti-leprosy drug Dapsone (4,4'-diaminodiphenyl sulfone), the target compound (3,3',4,4'-tetrachloro derivative) has been cited in chemical literature as a related sulfone compound within the broader pharmaceutical and organic synthesis landscape . Its structural complexity (four chlorine atoms) may serve as a specific intermediate for more elaborate, substituted diphenyl sulfone derivatives or as a scaffold in medicinal chemistry programs exploring structure-activity relationships (SAR) beyond the simple 4,4'-analog.

Synthetic Intermediate Potential
Data to verify
Four chlorine atoms provide higher functionalization than 4,4′-dichloro analog
May serve as multi-functionalizable scaffold for SAR studies
Class-level inference; no direct synthesis validation provided
Medicinal Chemistry Pharmaceutical Intermediates Dapsone Synthesis

Application Scenarios


Specialized PAES Synthesis

Although the 4,4'-isomer dominates the commercial production of polysulfones (PSU) and polyethersulfones (PES), the 3,4-dichloro substitution pattern on Bis[3,4-dichlorophenyl]sulfone offers a pathway to synthesize modified PAES polymers with potentially altered glass transition temperatures (Tg), solubility, or mechanical properties . Researchers developing high-performance polymers for niche applications in aerospace or electronics may utilize this monomer to fine-tune polymer backbone rigidity and inter-chain spacing, a capability not provided by the standard 4,4'-dichloro monomer. This application stems directly from the compound's unique molecular geometry and its established use as a building block in sulfone polymer chemistry .

Environmental Reference Standard

Given the detection of chlorinated diphenyl sulfones as environmental contaminants, this specific tetrachloro isomer (CAS: 22588-79-0) serves as an essential analytical reference standard. Its availability as a high-purity solid (min. 98.0%) and well-defined spectroscopic fingerprint [1] allows for its unambiguous identification and quantification in complex environmental matrices (e.g., water, soil, biota) using techniques like GC-MS and LC-MS. This is critical for toxicological studies differentiating the environmental fate and bioaccumulation potential of various chlorinated sulfone isomers, as opposed to the more commonly studied 4,4'-isomer.

Medicinal and Agrochemical Scaffold

The tetrachlorinated structure provides a densely functionalized aromatic platform for exploring structure-activity relationships (SAR). Its unique substitution pattern influences electronic properties (XLogP: 5.2) and steric bulk [2], which are critical parameters in drug design. Researchers can utilize this compound as a core scaffold to synthesize novel derivatives with potential antimicrobial, antifungal, or other bioactive properties, as inferred from the broader activity of sulfone-containing compounds [3]. This application leverages its distinct isomeric identity for creating novel intellectual property.

Isomeric Effects Model Compound

This compound is an ideal candidate for fundamental academic research investigating the impact of chlorine substitution patterns on the physical chemistry of diaryl sulfones. Its well-defined melting point (148-151 °C) and solubility profile (soluble in organic solvents like chloroform, insoluble in water) provide a quantifiable baseline for comparative studies with isomers like 4,4'-dichlorodiphenyl sulfone and 2,4,4',5-tetrachlorodiphenyl sulfone. Such research can elucidate structure-property relationships crucial for crystal engineering and materials science.

Application
Selection Property
Validation Focus
Specialized PAES synthesis
Isomeric substitution pattern for backbone modification
Tg, solubility, mechanical property shifts
Environmental reference standard
High purity, distinct spectral fingerprint
Quantification in environmental matrices
Medicinal / agrochemical scaffold
Tetrachlorinated platform with unique electronic/steric profile
SAR studies for bioactive properties
Isomeric effects model compound
Distinct melting point and solubility baseline
Comparative structure-property studies with isomers
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